molecular formula C9H5ClN2O B1505988 2-Chloroquinazoline-4-carbaldehyde CAS No. 944903-02-0

2-Chloroquinazoline-4-carbaldehyde

Cat. No. B1505988
CAS RN: 944903-02-0
M. Wt: 192.6 g/mol
InChI Key: RZBMMIFLNWXRLN-UHFFFAOYSA-N
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Description

2-Chloroquinazoline-4-carbaldehyde is a chemical compound with the molecular formula C9H5ClN2O . It is used for research and development purposes and is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of 2-Chloroquinazoline-4-carbaldehyde and its derivatives involves various methods. For instance, quinoline ring systems can be synthesized and reactions can be adopted to construct fused or binary quinazoline-cord heterocyclic systems . A review article discusses the synthesis of biologically and pharmaceutically active quinoline and its analogues .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinazoline-4-carbaldehyde consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . Its molecular weight is 192.6 g/mol .


Chemical Reactions Analysis

Halogenated quinazolinones and quinazolines, such as 2-Chloroquinazoline-4-carbaldehyde, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also undergo carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloroquinazoline-4-carbaldehyde include a molecular weight of 192.6 g/mol . More detailed properties such as melting point, boiling point, and density can be found in chemical databases .

Future Directions

Recent advances in the chemistry of 2-chloroquinazoline-3-carbaldehyde and related analogs have been highlighted in the literature . These advances cover the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The biological evaluation and the synthetic applications of the target compounds were also illustrated . This suggests that there is ongoing research in this field, and future directions may include the development of new synthesis methods and the exploration of additional biological applications.

properties

IUPAC Name

2-chloroquinazoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-9-11-7-4-2-1-3-6(7)8(5-13)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBMMIFLNWXRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717076
Record name 2-Chloroquinazoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinazoline-4-carbaldehyde

CAS RN

944903-02-0
Record name 2-Chloroquinazoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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